![molecular formula C14H20ClNO B2563144 7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride CAS No. 2253631-97-7](/img/structure/B2563144.png)

7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

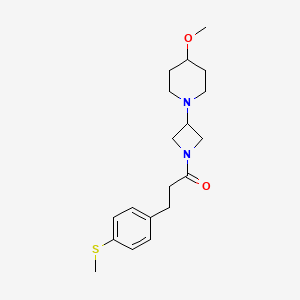

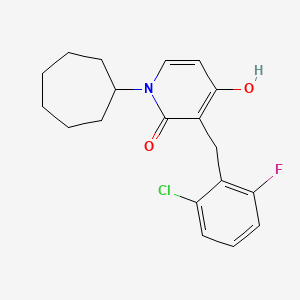

The compound “7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride” is likely to be a complex organic molecule. It appears to contain a bicyclic heptane structure with an amine (-NH2) functional group, a phenylmethoxy group, and a hydrochloride moiety .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a bicyclic heptane structure, which is a seven-membered ring with two bridgehead carbons. Attached to this structure is a phenylmethoxy group and an amine functional group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The phenylmethoxy group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Research has demonstrated the synthesis of derivatives and analogs of bicycloheptan compounds, highlighting methods like cine substitution reactions and Grignard reagent additions. For instance, cine substitution reactions with methoxide anions and dialkylamines on exo-7-Chloro-endo-7-phenylbicyclo[3.2.0]hept-2-en-6-one have been shown to yield methoxy or dialkylamino derivatives in high yields, illustrating the versatility of bicycloheptan derivatives in organic synthesis (Butenschön, 1994).

Ligand Design for Metal Complexation

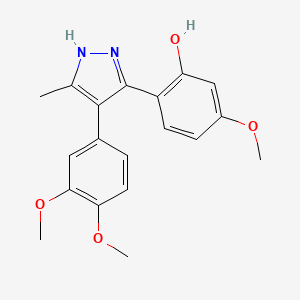

Research into pendant arm macrocyclic ligands has explored the synthesis of ligands containing single pendant coordinating groups, such as 2-pyridylmethyl and 1-pyrazolylmethyl arms. These ligands, upon complexing with metals like Ni2+, Cu2+, Co2+, and Zn2+, have demonstrated the ability to form stable complexes, which could have implications in catalysis and materials science (Alcock et al., 1988).

Pharmacological Applications

While direct references to pharmacological applications of 7-Phenylmethoxybicyclo[3.2.0]heptan-6-amine; hydrochloride are not found, related compounds exhibit potential for medicinal chemistry. For example, azabicycloheptane derivatives have been synthesized and evaluated for their biological activities, indicating the potential of bicycloheptan compounds in drug development and as functional probes in biochemical studies (Longobardi, Mahdi, & Stephan, 2015).

Material Science and Photophysical Properties

Studies on benzo[a]phenoxazinium chlorides, which share structural similarities with the bicycloheptan framework, have explored their photophysical properties and photostability. Such compounds have been found to exhibit high resistance to photobleaching in model biological membranes, suggesting their potential use in designing stable photophysical probes for bioimaging and diagnostics (Raju et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, amines can be irritants and should be handled with care. The Material Safety Data Sheet (MSDS) for the specific compound would provide the most accurate safety information .

Propiedades

IUPAC Name |

7-phenylmethoxybicyclo[3.2.0]heptan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c15-13-11-7-4-8-12(11)14(13)16-9-10-5-2-1-3-6-10;/h1-3,5-6,11-14H,4,7-9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLMIGXMIHWATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C(C2N)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2563061.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2563068.png)

![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563071.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2563072.png)

![ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563073.png)

![N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2563080.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2563081.png)